molecular formula C25H23N3O3S2 B2449529 N-(2-((2-cyanoethyl)thio)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 477497-95-3

N-(2-((2-cyanoethyl)thio)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Cat. No.: B2449529
CAS No.: 477497-95-3
M. Wt: 477.6
InChI Key: BBRGKLDFCBKBOC-UHFFFAOYSA-N
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Description

N-(2-((2-cyanoethyl)thio)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a cyanoethylsulfanyl group, a quinoline moiety, and a benzamide core, making it a subject of interest for researchers.

Properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c26-16-6-18-32-24-11-4-2-9-22(24)27-25(29)20-12-14-21(15-13-20)33(30,31)28-17-5-8-19-7-1-3-10-23(19)28/h1-4,7,9-15H,5-6,8,17-18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRGKLDFCBKBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-cyanoethyl)thio)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline moiety, followed by the introduction of the cyanoethylsulfanyl group and the benzamide core. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-cyanoethyl)thio)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

N-(2-((2-cyanoethyl)thio)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-((2-cyanoethyl)thio)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The cyanoethylsulfanyl group and quinoline moiety may play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2-((2-cyanoethyl)thio)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide: shares similarities with other compounds containing quinoline or benzamide moieties, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic development.

Biological Activity

N-(2-((2-cyanoethyl)thio)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25_{25}H23_{23}N3_3O3_3S
  • Molecular Weight : 477.6 g/mol
  • IUPAC Name : this compound

This compound features a thioether linkage and multiple functional groups, which contribute to its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-((2-cyanoethyl)thio)aniline with appropriate sulfonyl chloride derivatives under basic conditions. The reaction is designed to yield high purity and yield of the target compound through careful control of reaction parameters such as temperature and time.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing quinoline and sulfonamide moieties can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A recent study demonstrated that related compounds effectively inhibited the growth of several cancer cell lines, suggesting that this compound may also possess similar properties.

Antimicrobial Activity

The presence of the cyanoethyl thio group is known to enhance the antimicrobial activity of compounds. In vitro studies have reported that similar thioether-containing compounds exhibit potent antibacterial and antifungal activities against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, sulfonamides are known to inhibit carbonic anhydrases and other related enzymes, which could be relevant for conditions such as glaucoma or certain types of cancer.

Case Studies

  • Antitumor Activity : In a study involving various synthesized benzamide derivatives, one compound showed IC50_{50} values in the low micromolar range against breast cancer cell lines (MCF-7). The study highlighted the importance of structural modifications for enhancing biological activity.
  • Antibacterial Efficacy : A series of thioether compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications similar to those in this compound led to significant reductions in bacterial growth.

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